molecular formula C6H11N3O B14184006 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide CAS No. 924290-46-0

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B14184006
CAS No.: 924290-46-0
M. Wt: 141.17 g/mol
InChI Key: DBEDSKQIQHLQEU-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carboxamide
  • 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid
  • 4-Methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

Uniqueness

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

924290-46-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C6H11N3O/c1-3-2-9-5(7)4(3)6(8)10/h2,4-5,9H,7H2,1H3,(H2,8,10)

InChI Key

DBEDSKQIQHLQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(C1C(=O)N)N

Origin of Product

United States

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